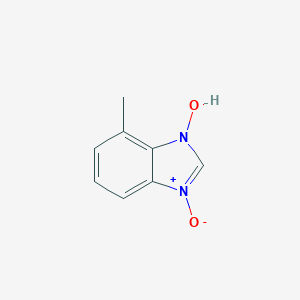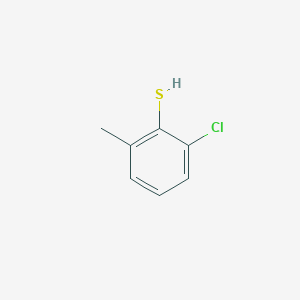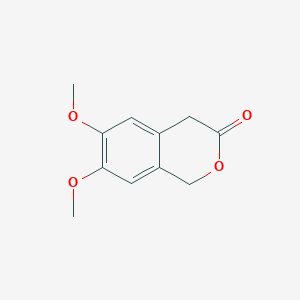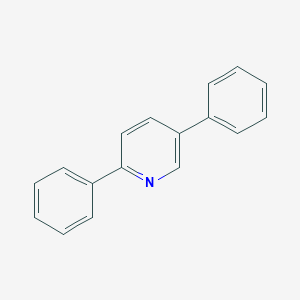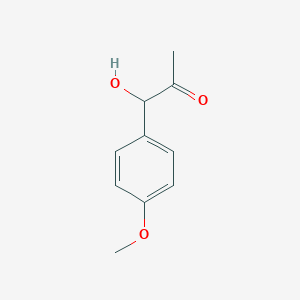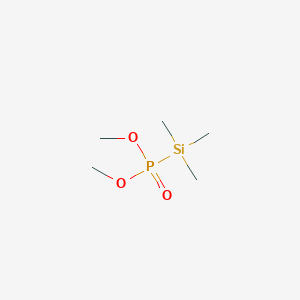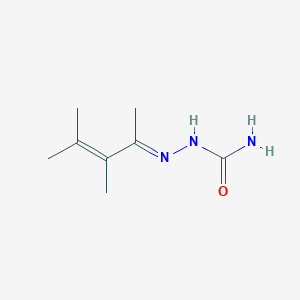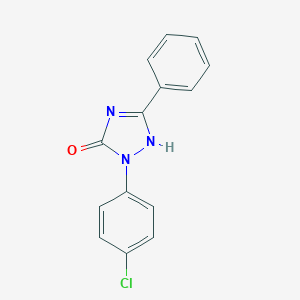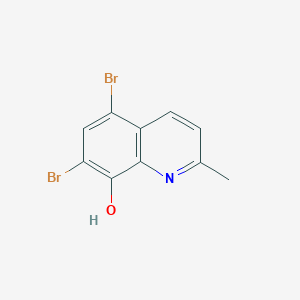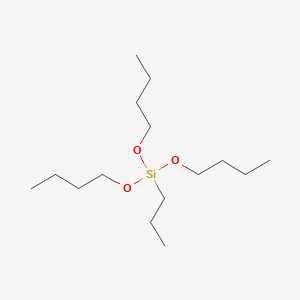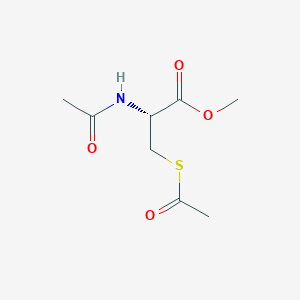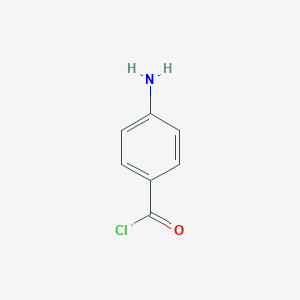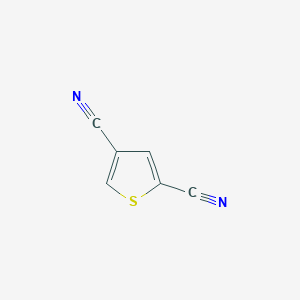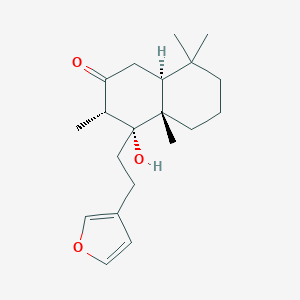
Hispanolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hispanolone is a naturally occurring compound found in the plant Salvia hispanica, commonly known as chia. This compound has gained significant attention in recent years due to its potential therapeutic applications. Hispanolone is a diterpene lactone that has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Aplicaciones Científicas De Investigación
1. Pharmacological Activities and Synthesis
Hispanolone, a furolabdane diterpene isolated from Ballota hispanica, has been the subject of extensive research due to its diverse pharmacological activities. Studies have focused on its isolation, structure determination, hemisynthesis, total synthesis, and pharmacology. The compound and related hispanolone diterpenoids have attracted significant interest over the last four decades (J. Marco, 2020).
2. Anti-Inflammatory Properties
Hispanolone and its derivatives, particularly dehydrohispanolone derivatives, have demonstrated potent anti-inflammatory effects. These effects are particularly notable in the modulation of the NLRP3 inflammasome, a critical component in inflammation-mediated human diseases. Certain derivatives have been shown to significantly inhibit IL-1β secretion, indicating their potential as novel anti-inflammatory therapies (Laura González-Cofrade et al., 2020).
3. Antitumoral Effects
Hispanolone derivatives have been identified as inducing apoptosis in tumor cell lines. Their mechanism involves activating caspase-8 and affecting mitochondrial signaling. These findings suggest a crucial role for the death receptor pathway in the antitumoral effects of hispanolone derivatives. Moreover, these compounds have demonstrated a selective effect on tumor cells without impacting non-tumor cells, underscoring their potential in cancer treatment (P. Través et al., 2013).
4. Electrosynthesis and Anti-Inflammatory Applications
The electrochemical oxidation of hispanolone has been studied, leading to the synthesis of spiro-tetracyclic compounds with significant anti-inflammatory properties. These synthesized compounds exhibit high yields and low cytotoxicity, suggesting their potential use in anti-inflammatory treatments (Elizabeth Nieto-Mendoza et al., 2005).
Propiedades
Número CAS |
18676-07-8 |
|---|---|
Nombre del producto |
Hispanolone |
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3S,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H30O3/c1-14-16(21)12-17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11,13-14,17,22H,5-6,8-10,12H2,1-4H3/t14-,17+,19+,20-/m1/s1 |
Clave InChI |
UVKYPKNCQJIGKV-PEFDPPPMSA-N |
SMILES isomérico |
C[C@@H]1C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C |
SMILES |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
SMILES canónico |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Otros números CAS |
18676-07-8 |
Sinónimos |
hispanolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



